Product packaging for 2-(4-Chloro-1H-indol-3-yl)ethanol(Cat. No.:CAS No. 41340-30-1)

2-(4-Chloro-1H-indol-3-yl)ethanol

Cat. No.: B1340451
CAS No.: 41340-30-1
M. Wt: 195.64 g/mol
InChI Key: DCAPAWBGZKNLGC-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-indol-3-yl)ethanol is a chiral indole derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a ethanol substituent at the 3-position of the indole ring system, which is further modified with a chloro group at the 4-position. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active molecules and its ability to bind with high affinity to multiple receptors . This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize such indole-3-ethanol derivatives as intermediates in the development of compounds with diverse biological activities. The broader class of indole derivatives has been extensively studied and shown to possess potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . The specific substitution pattern on the indole ring, particularly the chloro group at the 4-position, allows for further functionalization and can be crucial for modulating the biological activity and physicochemical properties of the resulting compounds. The presence of the hydroxyethyl group provides a handle for conjugation or for the introduction of other pharmacophoric elements, making it a valuable precursor in drug discovery efforts. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO B1340451 2-(4-Chloro-1H-indol-3-yl)ethanol CAS No. 41340-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAPAWBGZKNLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481506
Record name 2-(4-Chloro-1H-indol-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41340-30-1
Record name 2-(4-Chloro-1H-indol-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 4 Chloro 1h Indol 3 Yl Ethanol and Its Analogs

Established Reaction Pathways to the Indole-Ethanol Core

Traditional synthetic routes to substituted indoles often rely on a series of well-established, named reactions. These pathways can be broadly categorized into three main strategies for a molecule like 2-(4-Chloro-1H-indol-3-yl)ethanol: constructing the indole (B1671886) ring with the chloro-substituent already present, adding the ethanol (B145695) side chain to a pre-formed chloroindole, or chlorinating an existing indole-ethanol scaffold.

Indole Ring Closure Approaches with Pre-existing Chloro-Substitution

A highly effective strategy involves forming the indole ring from precursors that already contain the necessary chlorine atom at the correct position on the benzene (B151609) ring. This circumvents the often-problematic regioselectivity issues associated with the direct chlorination of the indole nucleus.

One of the most prominent methods for indole synthesis is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgthermofisher.com To obtain the 4-chloroindole (B13527) core, one would start with (3-chlorophenyl)hydrazine . The reaction of this hydrazine (B178648) with a suitable carbonyl compound, such as 4-hydroxybutanal or a protected equivalent, would form the corresponding hydrazone. Under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂), this intermediate undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgnih.gov A critical consideration is that the cyclization of a meta-substituted phenylhydrazine can lead to a mixture of two regioisomers, in this case, 4-chloro- and 6-chloroindole. The ratio of these products can be influenced by the choice of acid catalyst and reaction conditions. sharif.edu

A more direct and regioselective approach starts from 2-chloro-6-nitrotoluene . In a documented synthesis, this starting material is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine intermediate. Subsequent reduction of the nitro group using a reducing agent like Raney nickel and hydrazine hydrate (B1144303) initiates a reductive cyclization cascade, cleaving a C-N bond and forming the indole ring to afford 4-chloroindole with a high molar yield of 76.4%. guidechem.com

Another classical, though less common, method is the Bischler-Möhlau indole synthesis . This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline (B41778) derivative. wikipedia.orgnih.gov While adaptable, its harsh conditions and potential for complex product mixtures have limited its application compared to the Fischer synthesis. wikipedia.orgresearchgate.net

Ring Closure Method Key Starting Material Core Reagents Key Features & Considerations Citation(s)
Fischer Indole Synthesis(3-Chlorophenyl)hydrazineAldehyde/Ketone, Acid Catalyst (Brønsted or Lewis)One-pot potential; can produce a mixture of 4- and 6-chloro isomers. wikipedia.orgthermofisher.comsharif.edu
Reductive Cyclization2-Chloro-6-nitrotolueneDMFDMA, Raney Ni, Hydrazine HydrateHigh regioselectivity for the 4-chloro product; multi-step but high yielding. guidechem.com
Bischler-Möhlau Synthesis3-Chloroanilineα-Halo ketoneTypically requires harsh conditions and excess aniline; can have unpredictable regioselectivity. wikipedia.orgnih.gov

Introduction of the Ethanol Side Chain at the C3-Position

Once the 4-chloroindole scaffold is obtained, the next critical step is the introduction of the 2-hydroxyethyl (ethanol) group at the C3 position. The C3 position is the most nucleophilic carbon in the indole ring, making it the preferred site for electrophilic substitution.

A common and reliable method involves an initial Friedel-Crafts acylation . Reacting 4-chloroindole with an acylating agent like acetyl chloride or chloroacetyl chloride in the presence of a Lewis acid introduces a carbonyl group at C3. This resulting 3-acylindole can then be reduced to the desired ethanol side chain. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to reduce the amide-like carbonyl of the acylindole completely to the corresponding alkyl group, while milder reagents like sodium borohydride (B1222165) (NaBH₄) might reduce the ketone to a secondary alcohol without affecting the ring. A two-step reduction may be necessary.

Alternatively, reacting 4-chloroindole with ethyl 2-chloro-2-oxoacetate (the half-ester of oxalyl chloride) introduces a glyoxylyl ester group at C3. This intermediate is advantageous as the resulting keto-ester can be selectively and completely reduced to the 2-hydroxyethyl group using strong reducing agents like LiAlH₄.

Another approach is through the Vilsmeier-Haack reaction . Using phosphorus oxychloride and dimethylformamide (DMF), 4-chloroindole can be converted to 4-chloroindole-3-carbaldehyde. orgsyn.org This aldehyde can then be converted to the two-carbon side chain. For example, a Wittig reaction with methoxymethylenetriphenylphosphorane would yield an enol ether, which upon acidic hydrolysis gives the corresponding acetaldehyde (B116499). Subsequent reduction of the acetaldehyde provides the final this compound.

Direct alkylation is also possible through the reaction of 4-chloroindole with ethylene (B1197577) oxide . In the presence of an acid catalyst, the epoxide ring is opened by the nucleophilic C3 position of the indole, directly forming the 2-hydroxyethyl side chain. This method is highly atom-economical but can sometimes be complicated by side reactions, such as N-alkylation or polymerization of the ethylene oxide.

Finally, the reduction of 4-chloroindole-3-acetic acid or its esters provides a straightforward route to the target alcohol. nih.gov The carboxylic acid itself can be prepared by various methods, including the reaction of 4-chloroindole with glycolic acid under high heat and pressure. orgsyn.org The reduction of the carboxylic acid to the primary alcohol is typically achieved with reagents like LiAlH₄ or borane (B79455) (BH₃).

Regioselective Chlorination Strategies for Indole Scaffolds

The direct chlorination of an indole scaffold, such as indole-3-ethanol or its precursors, is synthetically challenging. The inherent electronic properties of the indole ring direct electrophilic attack primarily to the C3 position, and if blocked, to C2, C5, or C7. The C4 position is one of the least reactive sites for classical electrophilic substitution. acs.org

To overcome this challenge, modern organic synthesis has turned to transition-metal-catalyzed C-H activation . This powerful strategy uses a directing group (DG) within the substrate to guide a metal catalyst to a specific, otherwise unreactive, C-H bond. nih.govrsc.orgnih.gov

For achieving C4-chlorination, a directing group is typically placed at the C3 position. Weakly coordinating carbonyl groups, such as in indole-3-carbaldehyde or 3-acylindoles , have proven effective. rsc.orgnih.gov In this approach, the carbonyl oxygen coordinates to a transition metal center (e.g., Ruthenium(II) or Rhodium(III)), forming a six-membered metallacycle intermediate that positions the metal catalyst in close proximity to the C4-H bond. rsc.org This allows for selective activation and subsequent functionalization of the C4 position. While direct C-H chlorination via this method is still an emerging field, related C4-alkenylations and C4-arylations have been successfully demonstrated. acs.orgnih.gov An unexpected rhodium-catalyzed C-H chlorination using 1,2-dichloroethane (B1671644) as the chlorine source has been developed for 7-azaindoles, demonstrating the principle's viability. nih.gov

Directing Group (DG) Catalyst System (Example) Mechanism Key Advantage Citation(s)
C3-CarboxaldehydeRu(II) or Rh(III) complexesChelation-assisted C-H activation via a 6-membered metallacycle.Overcomes the natural reactivity pattern of the indole ring to target the C4 position. rsc.orgacs.org
N-P(O)tBu₂Palladium/Copper catalystsChelation-assisted C-H activation targeting various positions including C4.Allows for diverse functionalizations (arylation, etc.) at different sites depending on the catalyst. nih.gov
C3-TrifluoroacetylRhodium(III) catalystChelation assistance, electronic effects of the DG favor C4 over C2 functionalization.High regioselectivity for C4-alkenylation, a precursor to other functional groups. nih.gov

Modernized Synthesis Techniques and Catalytic Systems

Recent advances in synthetic chemistry emphasize efficiency, atom economy, and environmental sustainability. Multicomponent reactions and the application of green chemistry principles are at the forefront of modern synthetic design for complex molecules like indole derivatives.

Multicomponent Reactions for Indole-Based Compound Synthesis

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants are combined in a single operation to form a product that incorporates structural features from each of the starting materials. thermofisher.com This approach offers significant advantages over traditional linear syntheses by reducing the number of steps, minimizing purification processes, and saving time and resources.

While a specific one-pot MCR for this compound is not prominently reported, the principles of MCRs can be applied to construct its core structure. For instance, the Ugi-tetrazole four-component reaction (UT-4CR) has been used to efficiently synthesize highly substituted indoles. rug.nl This reaction combines an aniline, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce a tetrazole-containing intermediate, which can then be cyclized under acidic conditions to form the indole ring. rug.nl One could envision a similar strategy where a 3-chloroaniline, a suitable isocyanide, and an aldehyde containing a protected hydroxyl group are reacted to build a complex precursor that can be subsequently converted to the target molecule.

Such MCRs provide a powerful platform for creating libraries of diverse indole-based compounds for biological screening by systematically varying each of the input components. beilstein-journals.org

Application of Green Chemistry Principles in Indole Derivative Preparation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

Key green chemistry considerations in the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing hazardous chlorinated solvents or volatile organic compounds with more benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). beilstein-journals.org Microwave-assisted Bischler indole syntheses have been performed under solvent-free conditions. researchgate.net

Catalysis: Employing catalytic reagents instead of stoichiometric ones significantly reduces waste. The transition-metal-catalyzed C-H activation methods described for regioselective chlorination are a prime example, where a small amount of catalyst can generate large quantities of product.

Atom Economy: Designing syntheses, such as MCRs or direct addition reactions (e.g., with ethylene oxide), that maximize the incorporation of atoms from the starting materials into the final product.

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation, which can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

One-Pot and Telescoped Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates (a "telescoped" approach) reduces solvent use, waste generation, and operational time. nih.govrug.nl

By integrating these principles, the synthesis of complex indole derivatives can be made more sustainable, cost-effective, and environmentally responsible.

Microscale Synthetic Approaches in Experimental Research

The principles of microscale synthesis, which emphasize the use of small quantities of reagents, are increasingly applied in experimental research to enhance safety, reduce waste, and lower costs. While specific microscale protocols for the direct synthesis of this compound are not extensively documented in dedicated literature, established indole synthesis methods can be adapted for this purpose. A prominent example is the Fischer indole synthesis, a robust reaction for forming the indole ring from a substituted phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.org

A plausible microscale approach to obtain this compound would involve the reduction of a suitable precursor such as methyl 2-(4-chloro-1H-indol-3-yl)acetate. nih.gov This reduction can be efficiently carried out using a mild reducing agent like sodium borohydride in an alcoholic solvent. The reaction can be performed in small-scale laboratory glassware, and the product can be purified using techniques like column chromatography on a small scale.

Another potential microscale route could be the reaction of the Grignard reagent derived from a protected 4-chloroindole with ethylene oxide. However, Grignard reactions with chloro-substrates can sometimes be challenging to initiate. chemspider.com

The table below outlines a conceptual microscale synthesis of this compound.

StepReactionReagents and ConditionsScale
1Formation of 4-chlorophenylhydrazone4-Chlorophenylhydrazine, 4,4-dimethoxybutanal, acidic catalyst (e.g., acetic acid)Milligram to low gram
2Fischer Indole CyclizationHeating the hydrazone in a high-boiling solvent with a catalyst (e.g., polyphosphoric acid)Milligram to low gram
3Reduction of the esterReduction of the resulting indole-3-acetic acid ester with a reducing agent (e.g., LiAlH4 or NaBH4) in an appropriate solvent (e.g., THF or ethanol)Milligram to low gram

This microscale approach allows for the efficient and safe synthesis of the target compound, making it suitable for research and educational settings.

Chemical Derivatization of the this compound Moiety

The chemical derivatization of this compound is a key strategy to create a library of related compounds for various scientific investigations. Modifications can be targeted at the ethanol group, the indole nitrogen, and other positions on the indole ring and side chain.

The hydroxyl group of the ethanol side chain is a prime site for modification, with esterification being a common transformation. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a widely used method. athabascau.ca This reaction is reversible and can be driven to completion by using an excess of one of the reactants or by removing water as it is formed. athabascau.ca

For instance, reacting this compound with acetic acid in the presence of a catalytic amount of sulfuric acid would yield 2-(4-chloro-1H-indol-3-yl)ethyl acetate. A variety of esters can be synthesized by employing different carboxylic acids. athabascau.ca

Ester DerivativeCarboxylic AcidCatalystPotential Application
Acetate EsterAcetic AcidSulfuric AcidFragrance, pro-drug
Benzoate EsterBenzoic AcidSulfuric AcidUV protection, pro-drug
Propionate EsterPropionic AcidSulfuric AcidFlavoring agent, pro-drug

The synthesis of esters from indole-3-acetic acid, a related compound, is well-documented and provides a strong precedent for the successful esterification of this compound. nih.govgoogle.com

The nitrogen atom of the indole ring can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation of indoles is a common practice and can be achieved under various conditions. organic-chemistry.org A straightforward method involves the use of an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance the efficiency of this reaction. researchgate.net

Microwave-assisted N-alkylation has also emerged as a rapid and efficient method. google.com For example, the N-benzylation of indoles can be carried out using benzyl (B1604629) chloride with a catalytic amount of a base under microwave irradiation. google.com

N-SubstituentAlkylating/Acylating AgentBase/CatalystReaction Conditions
MethylMethyl iodideK2CO3DMF, room temperature
BenzylBenzyl bromideNaHTHF, 0 °C to room temperature
AcetylAcetic anhydridePyridineRoom temperature
TosylTosyl chloridePyridineRoom temperature

The choice of the N-substituent can significantly influence the electronic properties and steric hindrance of the indole ring, thereby affecting its reactivity and biological activity.

Further functionalization of the this compound molecule can be achieved by introducing substituents at various positions on the indole ring and the ethanol side chain. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, can introduce functional groups onto the benzene portion of the indole ring. The directing effects of the existing chloro and alkyl substituents will influence the position of the new substituent.

For instance, Vilsmeier-Haack formylation could introduce a formyl group at the C-2 position of the indole ring. This aldehyde functionality can then serve as a handle for further synthetic transformations.

The hydroxyl group of the ethanol side chain can be converted to other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions.

Position of SubstitutionType of ReactionReagentPotential Functional Group
Indole Ring (e.g., C-2, C-5, C-6, C-7)Electrophilic Aromatic Substitutione.g., NBS, HNO3/H2SO4Bromo, Nitro
Indole Ring (e.g., C-2)Formylation (Vilsmeier-Haack)POCl3, DMFAldehyde
Ethanol Side Chain (OH group)OxidationPCC, DMPAldehyde, Carboxylic Acid
Ethanol Side Chain (OH group)TosylationTsCl, PyridineTosylate (good leaving group)

These derivatization strategies provide access to a wide array of analogs of this compound, enabling a systematic exploration of structure-activity relationships.

Pharmacological and Biological Investigations of 2 4 Chloro 1h Indol 3 Yl Ethanol Analogs

Antimicrobial Research Focus

Indole (B1671886) derivatives have been a significant area of research in the quest for new antimicrobial agents, driven by the increasing challenge of drug-resistant pathogens. ijpsjournal.com The inherent structure of indole allows for the design of molecules that can target various microbial processes. ijpsjournal.com

Antibacterial Efficacy and Mechanistic Hypotheses for Indole Derivatives

Several indole-based molecules have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. ijpsjournal.com One synthetic indole derivative, SMJ-2, has shown efficacy against multidrug-resistant Gram-positive bacteria. nih.govresearchgate.net Its primary mechanism of action is the inhibition of respiratory metabolism and disruption of membrane potential. nih.govresearchgate.net SMJ-2 also interferes with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin. nih.govresearchgate.net This interference leads to the release of reactive oxygen species, which in turn facilitates the destruction of pathogens by phagocytic cells. nih.govresearchgate.net

The antibacterial activity of indole derivatives can be influenced by the types and positions of substituents on the indole ring. ijpsjournal.com For instance, some indole derivatives containing a m-chlorophenyl group have shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the proposed mechanisms for the antibacterial action of certain indoles against Staphylococcus aureus is the inhibition of the NorA efflux pump, a key contributor to antibiotic resistance in this bacterium. nih.gov

Recent studies have also explored novel indole derivatives containing pyridinium (B92312) moieties, which have shown promising antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae pv. oryzicola (Xoc) and X. oryzae pv. oryzae (Xoo). acs.org

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound/DerivativeTarget BacteriaNotable Findings
SMJ-2Multidrug-resistant Gram-positive bacteriaInhibits respiratory metabolism and disrupts membrane potential. nih.govresearchgate.net
Indole-triazole derivative (3d)MRSADemonstrated excellent activity against MRSA. nih.gov
Indole derivatives with m-chlorophenyl groupMRSAShowed significant activity against MRSA. nih.gov
Indole derivatives with pyridinium moietiesXanthomonas oryzae pv. oryzicola (Xoc), X. oryzae pv. oryzae (Xoo)Displayed high antibacterial activity against these phytopathogenic bacteria. acs.org

Antifungal Activities and Potential Mode of Action for Indole Analogs

Indole derivatives have also been investigated for their antifungal properties. nih.govscirp.org Modifications to the indole nucleus are being explored to enhance their antifungal potency. ijpsjournal.com For example, a series of N-alkyl indoles were synthesized and tested for their antifungal activity against various fungal strains, with some compounds showing good activity against Fusarium virguliforme, the fungus responsible for sudden-death syndrome in soybeans. scirp.org

Indole-triazole derivatives have shown notable antifungal activity, particularly against Candida krusei. nih.gov The introduction of different substituent groups on the indole ring appears to influence the antifungal activity, suggesting that these compounds may act through a specific target. nih.gov Molecular docking studies have suggested that some indole derivatives may exert their antifungal effect by interacting with cytochrome P450 14 α-sterol demethylase (CYP51), an important enzyme in fungal cell membrane biosynthesis.

Table 2: Antifungal Activity of Selected Indole Derivatives

Compound/DerivativeTarget FungiNotable Findings
N-alkyl indolesFusarium virguliformeShowed good activity against this plant pathogen. scirp.org
Indole-triazole derivativesCandida kruseiExhibited high activity against this opportunistic yeast. nih.gov
Indole-triazole hybrid moleculeCandida glabrata, Candida krusei, Candida albicansShowed significant antifungal activity with low MIC values.

Antiviral Properties, particularly against SARS-CoV-2 (for related indoles)

The emergence of SARS-CoV-2, the virus responsible for COVID-19, has spurred research into antiviral compounds, including indole derivatives. nih.gov Certain indole-based compounds have been identified as potential agents against SARS-CoV-2. nih.gov

Ester derivatives of 5-chloropyridin-3-ol with various indole carboxylic acids have demonstrated potent inhibitory activity against the SARS-CoV-2 3CL protease (3CLpro), a crucial enzyme for viral replication. nih.gov These compounds also exhibited strong antiviral activity in cell-based assays. nih.gov The position of the carboxylic acid and other substituents on the indole ring were found to be important for both 3CLpro inhibitory potency and antiviral activity, suggesting that the indole carboxylate scaffold plays a key role in binding to the active site of the enzyme. nih.gov

Furthermore, newly designed dikehexenoic derivatives of indole have been shown to be active against both enzymatic activities of the SARS-CoV-2 nonstructural protein 13 (nsp13), another essential enzyme for viral replication. unica.it These compounds were able to block viral replication without causing cytotoxicity. unica.it

Anti-inflammatory Studies and Underlying Mechanisms

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin, an indole-containing compound, being a well-established non-steroidal anti-inflammatory drug (NSAID). nih.gov

Modulation of Inflammatory Pathways by Indole Derivatives

Recent research has focused on novel indole derivatives that can modulate key inflammatory pathways. nih.gov Some indole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation. ijpsjournal.com This mechanism is similar to that of traditional NSAIDs. ijpsjournal.com

Beyond COX inhibition, certain indole derivatives can modulate the production of pro-inflammatory cytokines. ijpsjournal.com They have been found to inhibit the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. nih.gov The mechanism for this action may involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov

Some indole derivatives have also been shown to activate the Nrf2/HO-1 signaling pathway, which has anti-inflammatory effects. nih.gov Additionally, tryptophan microbial metabolites, which include indole derivatives, can modulate immune responses by regulating T-cell function, such as the differentiation of T-helper cells (Th1, Th2, Th17) and regulatory T-cells (Tregs). nih.gov

In Vitro and In Vivo Models for Anti-inflammatory Activity

The anti-inflammatory activity of indole derivatives has been evaluated using various in vitro and in vivo models. In vitro studies often utilize cell lines like RAW264.7 macrophages stimulated with LPS to mimic an inflammatory response. nih.govnih.gov In these models, the ability of compounds to inhibit the production of inflammatory mediators such as NO, PGE2, and various cytokines is assessed. nih.gov

Common in vivo models for acute inflammation include the carrageenan-induced paw edema model in rodents. nih.govresearchgate.net In this model, the administration of carrageenan induces localized inflammation, and the efficacy of a test compound is determined by its ability to reduce the resulting edema. nih.gov For instance, a study on indole-chalcone hybrids demonstrated their ability to inhibit edema formation in this model. nih.gov Another in vivo model is the 12-O-tetradecanoyl phorbol-13-acetate (TPA)-induced ear inflammation in mice. nih.gov

Gastroprotective Research and Cellular Mechanisms

Indole and its derivatives are recognized for their potential as antiulcer agents. researchgate.net Preclinical studies using rodent models of gastric ulcers induced by agents like ethanol (B145695) and hydrochloric acid (HCl) have been instrumental in evaluating the gastroprotective efficacy of these compounds. mdpi.comnih.gov Ethanol is known to penetrate the mucosal layer, leading to lesions, hemorrhage, and ulcers. mdpi.com

In such models, pretreatment with certain plant extracts containing indole-related compounds has been shown to significantly reduce the area of gastric mucosal damage. mdpi.comnih.gov For instance, the administration of these extracts prior to ulcer induction resulted in a marked prevention of gastric lesion formation. mdpi.comnih.gov The protective effect is often dose-dependent and can be comparable to that of standard antiulcer drugs like omeprazole. nih.gov

Table 1: Effect of a Plant Extract (IFE) on HCl/Ethanol-Induced Gastric Lesions in Rats

Treatment Group Gastric Lesion Area (mm²) Inhibition Rate (%)
Control (HCl/ethanol) 1254.3 ± 156.7 -
IFE (100 mg/kg) 116.7 ± 55.9 90.7
IFE (300 mg/kg) 16.4 ± 10.8 98.7
Stillen (300 mg/kg) 10.3 ± 7.2 99.2

IFE refers to Inulae Flos extract, and Stillen is a positive control drug. Data adapted from a study on the gastroprotective effects of Inulae Flos. mdpi.com

The gastroprotective actions of indole derivatives are linked to their ability to bolster the mucosal barrier and modulate inflammatory processes. bioscientifica.comnih.gov The gastrointestinal epithelium acts as a selective barrier, and byproducts from the gut microbiota, including indole metabolites, are essential for maintaining intestinal homeostasis and providing anti-inflammatory properties. bioscientifica.com

One of the key mechanisms is the enhancement of gastric mucus secretion. mdpi.com Mucus forms a protective layer that prevents the diffusion of digestive enzymes and harmful substances into the stomach wall. mdpi.com Studies have shown that pretreatment with extracts containing indole derivatives can significantly increase the amount of adherent mucus on the gastric wall. mdpi.comnih.gov

Furthermore, indole derivatives can influence the inflammatory response at a cellular level. nih.govbioscientifica.com The initial damage from ulcerogenic agents often leads to the infiltration of inflammatory cells, such as neutrophils, into the gastric mucosa. nih.govbioscientifica.com Certain indole-containing compounds have been observed to decrease this infiltration. nih.gov They can also downregulate the expression of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory cascade. nih.govfrontiersin.org For example, indole-3-propionate (IPA) has been shown to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and promote the expression of tight junction proteins, thereby strengthening the intestinal barrier. nih.gov

Table 2: Effects of Indole Derivatives on Inflammatory Mediators

Indole Derivative Effect on Inflammatory Mediators
Indole-3-propionate (IPA) Downregulates TNF-α expression. nih.gov
Indole-3-acetate (IAA) Induces the production of anti-inflammatory IL-10. frontiersin.org
General Indole Derivatives Can inhibit myeloperoxidase (MPO) activity, reducing tissue damage. bioscientifica.com
Reduce the expression of pro-inflammatory cytokines like IL-1β and IL-6. frontiersin.org

Plant Physiological Studies

Indole compounds are not only significant in animal pharmacology but also play crucial roles in plant biology as signaling molecules that regulate growth and defense mechanisms. frontiersin.orgnih.govnih.gov

Indole-3-ethanol, also known as tryptophol (B1683683), is metabolically related to the primary plant growth hormone, indole-3-acetic acid (IAA). irb.hr It is considered a potential "reserve auxin," which can be stored and converted to IAA as needed by the plant. irb.hr The biosynthesis of IAA can occur through various pathways, and indole-3-ethanol is an intermediate in some of these. mdpi.com

The regulation of IAA levels is critical for numerous developmental processes in plants, including cell elongation, root formation, and fruit development. byjus.com The enzyme indole-3-ethanol oxidase, found in plants like cucumber seedlings, plays a role in this regulation by converting indole-3-ethanol to indole-3-acetaldehyde, a precursor to IAA. nih.gov Interestingly, IAA itself can act as a noncompetitive inhibitor of this enzyme, suggesting a feedback mechanism for controlling its own synthesis. nih.gov

Chlorinated indole derivatives, such as 4-chloro-indole-3-acetic acid (4-Cl-IAA), have been identified as potent auxins, often exhibiting higher bioactivity than IAA itself. frontiersin.orgmdpi.com This increased potency may be due to their greater stability within the plant. mdpi.com For example, 4-Cl-IAA can stimulate growth processes at concentrations ten times lower than what is required for IAA to produce the same effect. mdpi.com

These chlorinated compounds can influence various aspects of plant growth, from root elongation to pericarp development. mdpi.com However, at higher concentrations, they can have an inhibitory effect on growth, similar to other auxins. mdpi.com

Beyond their role in growth regulation, indole derivatives are also involved in plant immunity. frontiersin.orgnih.gov They can act as plant immune inducers, activating defense pathways that protect the plant from pests and diseases. frontiersin.orgnih.gov For instance, some indole compounds can trigger the biosynthesis of salicylic (B10762653) acid and jasmonic acid, key signaling molecules in plant defense, leading to a hypersensitive response that limits the spread of pathogens. frontiersin.orgnih.gov

Table 3: Comparison of the Effects of IAA and 4-Cl-IAA on Plant Root Growth

Compound Concentration for Strong Growth Inhibition Relative Potency
Indole-3-acetic acid (IAA) 100 nM Standard
4-Chloro-indole-3-acetic acid (4-Cl-IAA) 100 nM Higher bioactivity/stability than IAA. mdpi.com

Data based on studies in Arabidopsis thaliana. mdpi.com

Computational Chemistry and in Silico Modeling in Research on 2 4 Chloro 1h Indol 3 Yl Ethanol Analogs

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for studying how indole (B1671886) analogs, such as derivatives of 2-(4-Chloro-1H-indol-3-yl)ethanol, interact with their biological targets.

Molecular docking simulations are extensively used to predict the binding affinity and detailed interactions of indole derivatives with the active sites of target proteins. For instance, in the development of new anticancer agents, docking studies on 5-chloro-indole-2-carboxamide derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have been insightful. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for potent inhibition. For example, studies have shown that specific analogs can form crucial hydrogen bonds with key amino acid residues like Met793 in the EGFR active site, providing a structural basis for their inhibitory activity. nih.gov

Similarly, in the search for antiviral agents, docking studies of bis-indole derivatives against the SARS-CoV-2 main protease (Mpro) have predicted strong binding affinities. researchgate.net The binding energies, often expressed in kcal/mol, provide a quantitative estimate of the binding strength. For example, certain bis-indole compounds have shown predicted binding affinities of up to -9.1 kcal/mol, which is comparable to or even better than known reference inhibitors. researchgate.net These predictions help prioritize which novel compounds should be synthesized and tested experimentally.

Both ligand-based and structure-based approaches are employed in the design of novel drugs based on the this compound scaffold.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein. jetir.org Molecular docking is a cornerstone of SBDD. For example, knowing the crystal structure of a target enzyme allows researchers to virtually screen libraries of indole analogs to see which ones fit best into the active site. researchgate.netjetir.org This was demonstrated in the design of inhibitors for the Nipah virus attachment glycoprotein (B1211001) (NiV-G), where the known crystal structure was used to dock indole derivatives and identify potential inhibitors. In another study, the co-crystal structures of BACE1 (β-secretase) with discovered indole acylguanidine inhibitors helped to redefine a sub-site in the enzyme's active site, guiding further optimization of the inhibitors. researchgate.net

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These methods rely on the knowledge of other molecules (ligands) that bind to the biological target. nih.gov A common LBDD technique involves creating a pharmacophore model from a set of known active compounds. This model represents the essential 3D arrangement of functional groups required for biological activity. This approach was successfully used to identify new inhibitors of Mycobacterium tuberculosis DNA gyrase by using a known active indole derivative as a template to search for structurally similar compounds in a large chemical database. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying which molecular properties (descriptors) are important for activity, QSAR models can predict the activity of new, unsynthesized compounds.

In research on indole analogs, QSAR studies can reveal how different substituents on the indole ring affect their antimicrobial or anticancer potency. For example, a study on (Z)-3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones found that the presence of a methyl group on the indole ring and a hydroxyl group on the benzene (B151609) ring was beneficial for antibacterial activity. acs.org Such insights allow researchers to focus their synthetic efforts on compounds that are predicted to be most active, making the drug discovery process more efficient.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of the predicted binding pose and understanding how the ligand and protein adapt to each other. nih.gov

In the study of indole derivatives, MD simulations have been used to validate docking results and confirm the stability of the ligand in the binding pocket. For instance, MD simulations of novel Linezolid analogues as MAO-B inhibitors corroborated the high affinity and stability of the lead compound within the enzyme's binding site. acs.org Similarly, simulations of M. tuberculosis DNA gyrase in complex with indole inhibitors suggested that specific hydrogen bond interactions with the residue Asp79 are crucial for high-affinity binding and are maintained throughout the simulation, confirming the stability of the complex. acs.org These simulations provide a more realistic and detailed understanding of the binding event, which is critical for lead optimization. nih.govyoutube.com

Virtual Screening Methodologies for Novel Compound Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This method significantly reduces the number of compounds that need to be tested in the lab, saving time and resources. jetir.org

Both structure-based and ligand-based virtual screening approaches are utilized to discover novel indole compounds.

Structure-Based Virtual Screening (SBVS): This involves docking millions of compounds from a virtual library into the 3D structure of a target protein. nih.gov This method was used to screen around 400,000 natural products against the SARS-CoV-2 main protease, leading to the identification of N-alkyl indole derivatives as potential inhibitors. nih.gov

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand as a template to find other compounds with similar properties. nih.govacs.org This was effectively applied in the discovery of new inhibitors for M. tuberculosis DNA gyrase, where a known indole derivative was used as the query to search a commercial database, resulting in the identification of several new and potent hit compounds. nih.govacs.org

A hybrid approach, combining both methods, can also be powerful. For instance, a pharmacophore model can be used for an initial fast screening of a large database, followed by more computationally intensive molecular docking of the best hits to refine the selection. nih.gov These virtual screening campaigns have proven successful in identifying new indole-based scaffolds for a variety of diseases. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2 4 Chloro 1h Indol 3 Yl Ethanol and Its Derivatives

Exploration of Advanced and Sustainable Synthetic Strategies

The future synthesis of 2-(4-Chloro-1H-indol-3-yl)ethanol and its derivatives will likely pivot towards more sustainable and efficient methodologies, moving away from traditional, often harsh, chemical processes.

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern organic synthesis. For indole (B1671886) derivatives, this includes the use of water as a solvent, microwave-assisted reactions, and the development of catalyst-free multi-component reactions. These methods offer advantages such as reduced reaction times, higher yields, and a significantly lower environmental footprint. Future efforts will likely focus on adapting these green protocols for the specific synthesis of 4-chloro-substituted indole-3-ethanols.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in synthesis offers unparalleled selectivity and mild reaction conditions. Biocatalytic approaches, such as the use of tryptophan synthase for the creation of substituted tryptophans, could be engineered to produce precursors for this compound. Chemoenzymatic strategies, combining the best of chemical and enzymatic steps, can provide efficient routes to structurally diverse indole-containing acyloins, which are valuable intermediates.

Flow Chemistry: Continuous flow synthesis is a powerful technology for the safe and scalable production of chemical compounds. Its application to the synthesis of indole derivatives has already been demonstrated, offering precise control over reaction parameters and the ability to handle hazardous intermediates safely. Future research could focus on developing a continuous flow process for the multi-step synthesis of this compound, potentially starting from simple precursors and incorporating in-line purification steps.

Photocatalysis: Visible-light photocatalysis has emerged as a transformative tool in organic synthesis, enabling novel bond formations under mild conditions. Recent studies have demonstrated the intracellular synthesis of indoles using photocatalysis, highlighting the potential for creating these molecules in complex biological environments. acs.org This cutting-edge approach could be explored for the targeted synthesis of this compound derivatives directly within cellular systems for therapeutic applications.

Table 1: Emerging Sustainable Synthetic Strategies for Indole Derivatives

Synthetic Strategy Key Advantages Potential Application for this compound
Green Chemistry Environmentally benign, reduced waste, often higher efficiency. Development of a one-pot, water-based synthesis from commercially available starting materials.
Biocatalysis High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions. Enzymatic resolution of racemic precursors to obtain enantiomerically pure this compound.
Flow Chemistry Enhanced safety, scalability, and precise reaction control. Automated, multi-step synthesis with integrated purification for on-demand production.
Photocatalysis Use of visible light as a renewable energy source, novel reactivity. Light-driven C-H functionalization of the indole core to introduce further diversity.

Deeper Mechanistic Elucidation of Observed Biological Activities

While the specific biological activities of this compound are yet to be extensively reported, the known activities of related indole derivatives provide a strong basis for future mechanistic studies.

Anticancer Mechanisms: Indole derivatives are well-known for their anticancer properties, acting through various mechanisms such as the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis. mdpi.comnih.gov Future research should investigate whether this compound or its analogs can disrupt microtubule dynamics or inhibit key kinases involved in cancer cell proliferation and survival. Computational docking and molecular dynamics simulations could be employed to predict potential protein targets, guiding experimental validation. dntb.gov.ua

Antimicrobial Mechanisms: The indole scaffold is also a feature of many antimicrobial agents. The mechanism of action for new indole derivatives could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with quorum sensing. For this compound analogs, studies could focus on their ability to permeabilize bacterial cell walls or inhibit enzymes crucial for bacterial viability, such as DNA gyrase or topoisomerase IV.

Systems Biology Approaches: To gain a comprehensive understanding of the biological effects of these compounds, systems biology approaches, including transcriptomics and proteomics, could be utilized. These techniques can reveal the global changes in gene and protein expression in response to treatment with this compound derivatives, helping to identify novel targets and pathways.

Development of Targeted Analogs with Enhanced Selectivity

A key goal in modern drug discovery is the development of therapies that selectively target diseased cells while sparing healthy ones. For this compound, this will involve the rational design of analogs with improved target specificity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be crucial to establish clear SAR. This involves synthesizing a library of analogs with variations at the indole nitrogen, the ethanol (B145695) side chain, and the chloro-position to understand how these changes affect biological activity and selectivity. For instance, SAR studies on other indole-based kinase inhibitors have provided valuable insights for designing more potent and selective compounds. researchgate.net

Targeted Drug Delivery: To enhance the therapeutic index of potent analogs, targeted drug delivery systems can be developed. This could involve conjugating the indole derivative to a molecule that specifically recognizes a receptor overexpressed on cancer cells or employing nanoparticle-based formulations to achieve passive targeting through the enhanced permeability and retention (EPR) effect.

PROTAC Technology: A promising and emerging strategy is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Indole and oxindole scaffolds have already been successfully incorporated into PROTACs. nih.gov Future research could explore the design of PROTACs that use a derivative of this compound as the warhead to target and degrade specific oncoproteins. nih.govbiorxiv.orgmarinbio.comnih.govmdpi.comnjbio.com

Table 2: Strategies for Developing Targeted Analogs

Development Strategy Rationale Potential Outcome for this compound Analogs
SAR Studies To identify key structural features responsible for activity and selectivity. Analogs with optimized potency and reduced off-target effects.
Targeted Drug Delivery To increase drug concentration at the site of action and minimize systemic toxicity. Enhanced therapeutic efficacy and improved safety profile.
PROTACs To achieve targeted protein degradation rather than just inhibition. Highly selective and potent anticancer agents with a novel mechanism of action.

Synergistic Effects of this compound Analogs in Combination Studies

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the synergistic potential of this compound analogs with existing drugs is a promising avenue for future research.

Combination with Chemotherapy: Many indole derivatives have been shown to enhance the efficacy of conventional chemotherapeutic agents and to overcome drug resistance. aacrjournals.orgresearchgate.net Future studies could explore the combination of this compound analogs with standard-of-care chemotherapies. The goal would be to identify synergistic interactions that allow for lower, less toxic doses of the chemotherapeutic agent while achieving a greater therapeutic effect.

Combination with Immunotherapy: The interplay between cancer cells and the immune system is a critical area of research. Some indole derivatives have been shown to modulate the tumor microenvironment and enhance anti-tumor immune responses. acs.orgnih.gov Investigating the combination of this compound analogs with immune checkpoint inhibitors could lead to novel immuno-oncology strategies. nih.gov

Combination with Antibiotics: In the face of rising antimicrobial resistance, there is an urgent need for new therapeutic strategies. Some indole derivatives can potentiate the activity of conventional antibiotics against resistant bacterial strains. nih.gov Future research should assess the ability of this compound analogs to act as antibiotic adjuvants, restoring the efficacy of existing antibiotics against multi-drug resistant pathogens.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.